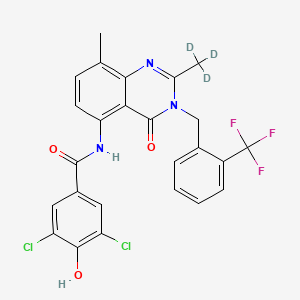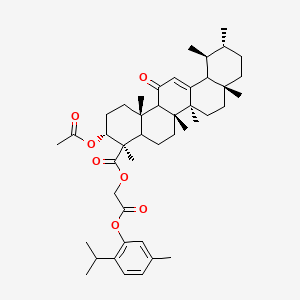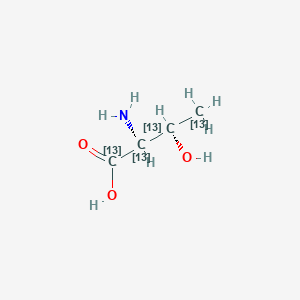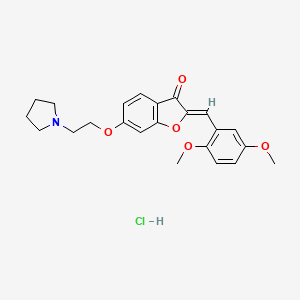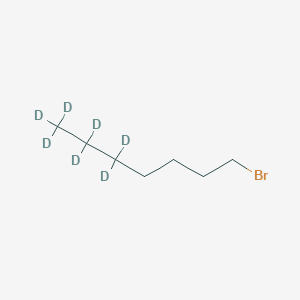
1-Bromoheptane-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoheptane-d7, also known as n-Heptyl bromide-d7, is a deuterium-labeled derivative of 1-Bromoheptane. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C7H8D7Br, and it has a molecular weight of 186.14 g/mol . Deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.
Métodos De Preparación
1-Bromoheptane-d7 can be synthesized through several methods. One common synthetic route involves the bromination of heptane-d7. The reaction typically uses bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the terminal carbon atom .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods often involve the use of deuterated starting materials and specialized equipment to handle the isotopic labeling process. The purity and isotopic enrichment of the final product are critical factors in industrial production.
Análisis De Reacciones Químicas
1-Bromoheptane-d7 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions (S_N2), where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The major products formed depend on the nucleophile used.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions (E2) to form heptene-d7. Reagents such as potassium tert-butoxide (KOtBu) are commonly used for this purpose.
Oxidation and Reduction Reactions: While less common, this compound can also participate in oxidation and reduction reactions. For example, it can be reduced to heptane-d7 using reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
1-Bromoheptane-d7 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Deuterium-labeled compounds like this compound are used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: In pharmaceutical research, deuterium labeling helps in the study of drug metabolism and pharmacokinetics, providing insights into the behavior of drugs in the body.
Mecanismo De Acción
The mechanism of action of 1-Bromoheptane-d7 is primarily related to its role as a labeled compound in research. The deuterium atoms in this compound provide a unique signature that can be detected using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to track the compound and its derivatives through different chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the reactions being studied .
Comparación Con Compuestos Similares
1-Bromoheptane-d7 can be compared with other deuterium-labeled alkyl bromides, such as:
1-Bromohexane-d7: Similar in structure but with one less carbon atom, making it slightly less hydrophobic.
1-Bromooctane-d7: Contains one more carbon atom, resulting in increased hydrophobicity and a higher boiling point.
1-Bromopentane-d7: Even shorter chain length, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific chain length and the presence of deuterium atoms, which provide distinct advantages in tracing and studying chemical and biological processes .
Propiedades
Fórmula molecular |
C7H15Br |
|---|---|
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
7-bromo-1,1,1,2,2,3,3-heptadeuterioheptane |
InChI |
InChI=1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3/i1D3,2D2,3D2 |
Clave InChI |
LSXKDWGTSHCFPP-NCKGIQLSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCBr |
SMILES canónico |
CCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)


![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
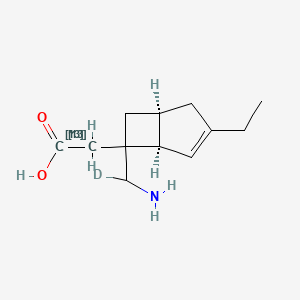
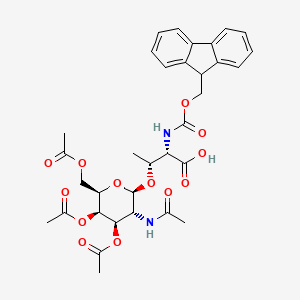
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
